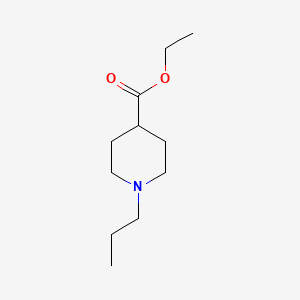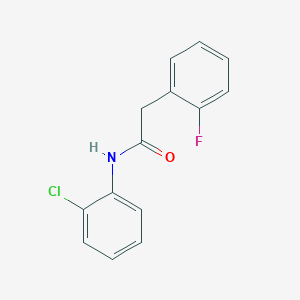
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, also known as BRCP, is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. BRCP is a cyclopropane-containing compound that has been synthesized using various methods.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been studied extensively due to its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been investigated for its potential as an anti-cancer agent. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide. One area of interest is in the development of new synthesis methods for N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide that are more efficient and cost-effective. Another area of interest is in the investigation of the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, which could lead to the development of new cancer treatments. Additionally, further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been investigated for its potential as an anti-cancer agent. Although the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, it has been shown to have anti-proliferative effects on cancer cells and to inhibit the activity of certain enzymes. Further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Synthesis Methods
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-chlorobenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of triethylamine. Both methods have been used successfully to synthesize N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWINBFXWPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)


![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)
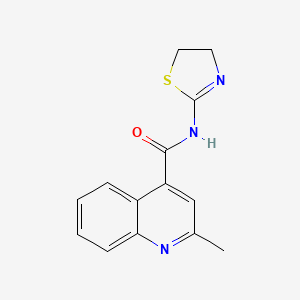
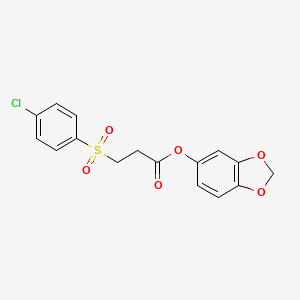
![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)
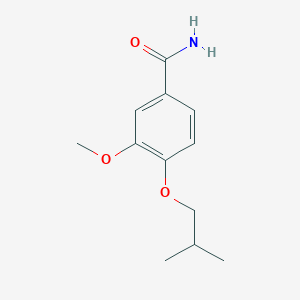

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
